3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound with the molecular formula C18H22N2O3S It is characterized by the presence of a propylsulfamoyl group attached to a phenyl ring, which is further connected to a pyridin-4-ylmethyl group through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Propylsulfamoyl Intermediate: The initial step involves the sulfonation of a propylamine derivative to form the propylsulfamoyl group.
Coupling with Phenyl Ring: The propylsulfamoyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Formation of the Pyridin-4-ylmethyl Intermediate: Separately, a pyridin-4-ylmethyl group is synthesized through a series of reactions involving pyridine derivatives.
Final Coupling: The final step involves coupling the propylsulfamoyl-phenyl intermediate with the pyridin-4-ylmethyl intermediate through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide: Similar structure but lacks the pyridin-4-ylmethyl group.
N-(pyridin-4-yl)pyridin-4-amine: Contains the pyridin-4-yl group but lacks the propylsulfamoyl-phenyl moiety.
Uniqueness
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-6-3-15(4-7-17)5-8-18(22)20-14-16-9-12-19-13-10-16/h3-4,6-7,9-10,12-13,21H,2,5,8,11,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUABJLBYVJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.